ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate

Lipophilicity Drug-likeness Permeability

Ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate (CAS 326886-33-3, MW 433.48, MF C₂₄H₁₉NO₅S) is a fully synthetic hybrid molecule joining a 2-oxo-2H-chromene (coumarin) core to a 4-phenyl-5-methylthiophene-3-carboxylate scaffold via a 3-carboxamide linker. The compound belongs to the 2H-chromene-3-carboxamide class, a privileged chemotype extensively explored for monoamine oxidase (MAO) inhibition, anticancer activity, and antioxidant properties.

Molecular Formula C24H19NO5S
Molecular Weight 433.48
CAS No. 326886-33-3
Cat. No. B2526524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate
CAS326886-33-3
Molecular FormulaC24H19NO5S
Molecular Weight433.48
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C24H19NO5S/c1-3-29-24(28)20-19(15-9-5-4-6-10-15)14(2)31-22(20)25-21(26)17-13-16-11-7-8-12-18(16)30-23(17)27/h4-13H,3H2,1-2H3,(H,25,26)
InChIKeyDMJWKNBMUNKOHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate-procurement-baseline


Ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate (CAS 326886-33-3, MW 433.48, MF C₂₄H₁₉NO₅S) is a fully synthetic hybrid molecule joining a 2-oxo-2H-chromene (coumarin) core to a 4-phenyl-5-methylthiophene-3-carboxylate scaffold via a 3-carboxamide linker . The compound belongs to the 2H-chromene-3-carboxamide class, a privileged chemotype extensively explored for monoamine oxidase (MAO) inhibition, anticancer activity, and antioxidant properties . Its distinguishing structural features—the 4-phenyl and 5-methyl substituents on the thiophene ring coupled with a 3-ethyl ester—are expected to modulate lipophilicity, metabolic stability, and target binding relative to unsubstituted or differently substituted analogs . Published quantitative data specific to this compound are currently absent from curated databases.

Chemotype
2H-Chromene-3-carboxamide hybrid with 4-phenyl-5-methyl-thiophene scaffold
Class Activity Context
Reported MAO-B inhibition and antimicrobial screening precedent for closely related analogs
Selection Rationale
Unique substitution pattern not represented in published SAR; supports focused library enrichment

why-generic-substitution-fails-for-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate


In the 2H-chromene-3-carboxamide chemotype, minor structural perturbations at the thiophene 4- and 5-positions, as well as the ester group at position 3, produce substantial biological divergence. Literature on closely related scaffolds demonstrates that replacing a 4-phenyl substituent with a methyl or ethyl group alters MAO-B inhibitory potency by >10-fold and modifies selectivity ratios between MAO-A and MAO-B isoforms . Similarly, ester group variation from ethyl to methyl introduces a predictable logP shift of approximately 0.5–0.6 units, influencing cellular permeability and protein binding . The presence of the 4-phenyl group on the thiophene ring enables π–π stacking interactions absent in 4,5-dimethyl analogs, and the electron-donating 5-methyl group electronically differentiates the thiophene ring from 5-nitro-substituted comparators . Without direct compound-specific assay data, the structural differentiation evidence presented below is anchored in class-level SAR inference, providing rational criteria for selecting this compound over analogs in synthetic and screening applications.

4-Phenyl vs alkyl substitution
Aromatic π-system may engage target binding differently than 4-methyl or 4,5-dimethyl analogs; MAO-B selectivity profile may shift
Ester group variation
Ethyl to methyl ester change can alter logP by ~0.5 units, affecting permeability and protein binding in ADME assays
5-Methyl vs nitro electronic divergence
5-Nitro analog carries genotoxicity structural alert and electron-deficient thiophene; 5-methyl avoids this liability and enables electrophilic functionalization
Positional isomerism (thiophene vs phenyl methyl)
Relocating methyl from thiophene 5-position to phenyl 4-position creates distinct 3D pharmacophore; conformational effects on amide bond may alter target selectivity

product-specific-quantitative-evidence-guide-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate


ethyl-ester-vs-methyl-ester-logP-differentiation

The ethyl ester of the target compound (MW 433.48) is predicted to exhibit an n-octanol/water partition coefficient (logP) approximately 0.5–0.6 units higher than the corresponding methyl ester analog (CAS 445018-23-5, MW 419.45) based on the established Hansch π constant for the methylene increment . This translates to a predicted ~3–4-fold increase in lipid-phase partitioning. For procurement decisions in ADME-relevant screening cascades, this lipophilicity increment falls within the optimal range (logP ~2.5–4.5) for oral bioavailability by the Lipinski framework, whereas the methyl ester may sit closer to the lower boundary for certain target classes .

LogP differentiation
Class-level inference
Predicted logP ~3.7–4.2 (ethyl) vs ~3.2–3.7 (methyl) ΔlogP ≈ +0.5
Supports lipophilicity-driven permeability screening
No experimental logP; predicted from fragment-based calculation
Lipophilicity Drug-likeness Permeability

4-phenyl-substituent-steric-and-electronic-differentiation-from-45-dimethyl-analog

The 4-phenyl substituent on the thiophene ring provides a larger hydrophobic surface area and π-electron system for protein-ligand interactions compared to the 4-methyl group present in ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate. In the structurally related coumarin-3-carboxamide MAO-B inhibitor series, N-aryl substituents with extended aromatic surfaces consistently demonstrate 10–100-fold higher potency than small alkyl substituents due to favorable edge-to-face π-stacking with Tyr-326 and Tyr-398 residues in the MAO-B active site . The 4-phenyl group of the target compound is sterically and electronically analogous to the optimal aryl substitution pattern identified in potent chromone-3-carboxamide MAO-B inhibitors (IC₅₀ = 8.3 nM for N-(4-chlorophenyl)-5-hydroxy-4-oxo-4H-chromene-3-carboxamide) .

4-Phenyl π-stacking context
Class-level inference
4-Phenyl: 6 π-electrons, larger hydrophobic surface vs 4-methyl: sp³, no π-system Literature: 10–100-fold potency difference in MAO-B context
May support MAO-B screening where aromatic π-stacking is relevant
No direct assay data; inference from coumarin-3-carboxamide SAR
Structure-activity relationship MAO-B inhibition π-stacking

5-methyl-vs-5-nitro-electronic-modulation-of-thiophene-reactivity

The 5-methyl substituent is electron-donating (+I, +M effect), which activates the thiophene ring toward electrophilic substitution at the remaining vacant positions and stabilizes the sulfur-centered radical cation during oxidative metabolism . In contrast, ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate (CAS 477491-29-5, MW 388.36) bears a strongly electron-withdrawing 5-nitro group that deactivates the ring and can undergo bioreduction to reactive intermediates in cellular systems . For procurement decisions in hit-to-lead or lead optimization programs, the 5-methyl compound avoids the genotoxicity liability associated with nitroaromatics while preserving synthetic tractability for further functionalization via lithiation or halogenation at the vacant thiophene positions .

5-Substituent electronic effect
Class-level inference
5-CH₃ σₚ ≈ -0.17 vs 5-NO₂ σₚ ≈ +0.78 Nitro analog: genotoxicity structural alert (ICH M7)
5-Methyl avoids genotoxicity alert; supports synthetic tractability
Ames prediction based on expert system; not experimentally validated
Electronic effect Synthetic handle Thiophene functionalization

positional-isomer-differentiation-4-phenyl-5-methyl-vs-4-(4-methylphenyl)-5-H

The target compound (4-phenyl, 5-methyl substitution) is regioisomeric with ethyl 4-(4-methylphenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate (CAS 372506-35-9), which relocates the methyl group from the 5-position of the thiophene ring to the para-position of the 4-phenyl ring. This positional shift alters the steric profile of the thiophene ring: in the target compound, the 5-methyl group occupies a position ortho to the sulfur atom and vicinal to the 2-amido substituent, creating a different steric environment around the amide bond . In chromone-3-carboxamide series, ortho-substitution proximal to the carbonyl of the amide bond forces a torsional rotation that alters molecular planarity and modulates target selectivity profiles between MAO-A and MAO-B . The two isomers therefore represent distinct 3D pharmacophores despite identical molecular formula (C₂₄H₁₉NO₅S) and molecular weight (433.48).

Positional isomer 3D effect
Cross-study comparable
5-Methyl ortho to amide creates steric bulk vs 5-H in regioisomer Taft E_s ≈ -1.24 for methyl; modulates amide conformation
Distinct 3D pharmacophore; selection based on target hypothesis
No comparative assay data; conformational inference from X-ray analogs
Regioisomer Substitution pattern Selectivity

chromene-3-carboxamide-scaffold-class-level-biological-activity-precedent

The 2H-chromene-3-carboxamide chemotype represented by the target compound has been systematically explored in the literature, with multiple derivatives demonstrating potent and selective MAO-B inhibition. Compound 5k (IC₅₀ = 0.21 μM, MAO-B selectivity ratio 189.2-fold over MAO-A) and compound 20 (IC₅₀ = 403 pM) are among the most active members of the series . Additionally, thiophene-coumarin hybrids have shown antibacterial activity with IC₅₀ values < 37 μg/mL against S. aureus and < 68 μg/mL against S. epidermidis . While these data are NOT from direct testing of the target compound, they establish the biological relevance of the core scaffold and support its inclusion in compound collections for MAO-B, anticancer, and antimicrobial screening. The specific substitution pattern of the target compound (4-phenyl, 5-methyl, ethyl-3-carboxylate) provides a unique combination not represented in the published SAR datasets.

Class precedent activity
Supporting evidence
MAO-B IC₅₀ 0.21 μM to 403 pM; antibacterial IC₅₀
Scaffold supports inclusion in MAO-B, anticancer, antimicrobial screening
Data from structurally distinct analogs; compound-specific data absent
MAO-B inhibition Coumarin carboxamide Anticancer activity

application-scenarios-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate


MAO-B-inhibitor-focused-library-enrichment-for-neurodegenerative-disease-screening

The target compound's 4-phenyl-2H-chromene-3-carboxamide scaffold is structurally pre-validated for MAO-B inhibition, with the closest published analogs achieving picomolar potency . The ethyl ester offers moderate lipophilicity (predicted logP ~3.7–4.2), suitable for blood-brain barrier penetration in CNS screening panels. The 5-methyl group avoids the metabolic and genotoxicity liabilities associated with 5-nitro analogs while maintaining synthetic handles for further derivatization . This compound is recommended for inclusion in MAO-B targeted libraries as a complement to the extensively optimized chromone-3-carboxamide series, where its unique thiophene-for-chromone bioisosteric replacement may reveal novel IP for Parkinson's disease targets. Procurement should specify HPLC purity ≥95% to ensure reliable screening data.

building-block-for-thiophene-coumarin-hybrid-diversification-in-medicinal-chemistry

The vacant positions on the thiophene ring (adjacent to the 4-phenyl and 5-methyl groups) provide synthetic entry points for halogenation, Suzuki coupling, or directed ortho-metalation, enabling late-stage diversification of the scaffold . Unlike the 5-nitro analog (CAS 477491-29-5) which requires reduction before functionalization, the electron-rich 5-methyl thiophene ring is directly amenable to electrophilic substitution chemistry . The ethyl ester can be selectively hydrolyzed (LiOH, THF/H₂O) to the corresponding carboxylic acid for amide coupling or decarboxylative cross-coupling reactions. This compound occupies an underexplored region of thiophene-coumarin chemical space (positional isomer of CAS 372506-35-9) and offers an opportunity to generate patent-differentiating analogs .

antimicrobial-and-anticancer-screening-in-academic-and-biotech-h2l-programs

Thiophene-coumarin hybrids have demonstrated activity against S. aureus (IC₅₀ < 37 μg/mL) and S. epidermidis (IC₅₀ < 68 μg/mL), as well as cytotoxicity against HeLa cells (IC₅₀ ~9.43 μM for coumarin-thiophene ureido derivatives) . The target compound's unique 4-phenyl-5-methyl substitution pattern is absent from all published thiophene-coumarin SAR studies, representing a genuine screening novelty. Its moderate molecular weight (433.48) and predicted drug-likeness (no PAINS alerts identified; 0 violations of Lipinski Rule of 5) support its use in phenotypic screening cascades. The compound is best deployed as a singleton screening hit source rather than a SAR-probe compound, given the absence of direct comparator data .

comparator-compound-for-studying-ester-group-effects-on-pharmacokinetics

The ethyl ester moiety enables a direct head-to-head comparison with the methyl ester analog (CAS 445018-23-5) to experimentally determine the impact of a single methylene unit on metabolic stability, plasma protein binding, and cellular permeability . This matched molecular pair (MMP) analysis is valuable for lead optimization programs where fine-tuning of logP within a narrow window (~0.5 units) is critical for balancing potency and ADME properties . Procurement of both compounds from the same supplier with identical purity specifications (recommended ≥95% by HPLC) ensures the observed PK differences can be confidently attributed to the ester group rather than batch variability.

Application
Selection Property
Validation Focus
MAO-B targeted screening libraries
4-Phenyl-chromene-carboxamide scaffold class associated with MAO-B inhibition
Enzyme inhibition and isoform selectivity profiling
Thiophene-coumarin hybrid diversification
5-Methyl electron-rich thiophene amenable to electrophilic substitution
Synthetic tractability and derivatization efficiency
Antimicrobial and anticancer screening panels
Unique substitution pattern not covered by published SAR
Phenotypic hit rate and cytotoxicity endpoint review
Matched molecular pair ADME profiling
Ethyl ester logP profile
Permeability and metabolic stability assay comparison
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